6-Isopropoxy vs. 6-Methoxy Substituent: Calculated Lipophilicity and Predicted Metabolic Stability Advantage
The 6-isopropoxy substituent on the triazolo[4,3-b]pyridazine core provides a calculated logP increase of approximately +0.5 units relative to the 6-methoxy analog, based on fragment-based calculation methods (e.g., C log P). This is consistent with the logD range reported for structurally related triazolopyridazine screening compounds (logD 1.5–1.6 for methoxy vs. estimated ~2.0 for isopropoxy) . In the c-Met inhibitor series, 6-alkoxy chain lengthening from methoxy to isopropoxy was associated with improved metabolic stability in human liver microsome (HLM) assays, though no direct head-to-head data exist for this specific compound [1].
| Evidence Dimension | Calculated lipophilicity (logP/logD) |
|---|---|
| Target Compound Data | Estimated C log P: ~2.0–2.5 (6-isopropoxy analog); polar surface area: ~77.8 Ų (based on ChemDiv analog G395-1337) |
| Comparator Or Baseline | 6-Methoxy analog: C log P ~1.5–2.0; polar surface area: ~77.8–86 Ų |
| Quantified Difference | Calculated ΔlogP ≈ +0.5 (isopropoxy vs. methoxy); no experimental logD or HLM data available for either compound |
| Conditions | In silico fragment-based prediction; no experimental confirmation |
Why This Matters
Elevated lipophilicity suggests improved membrane permeability potential but also necessitates experimental solubility and metabolic stability profiling before procurement for cellular assays.
- [1] Albrecht BK, Harmange JC, Bauer D, et al. Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. J Med Chem. 2008;51(10):2879-2882. doi:10.1021/jm800043g View Source
